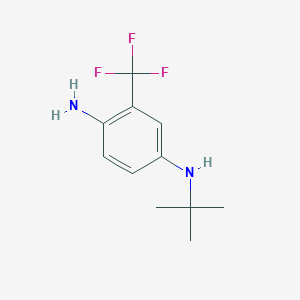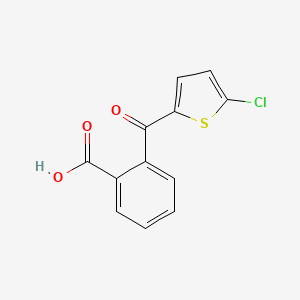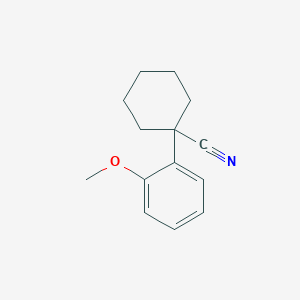
1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile
描述
1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C13H12F3N and a molecular weight of 239.24 g/mol . It is known for its trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials . This compound is used primarily in research and development due to its unique chemical properties.
准备方法
The synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile involves several steps. One common method includes the trifluoromethylation of carbon-centered radical intermediates . The reaction conditions typically involve the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
化学反应分析
1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism by which 1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s stability and lipophilicity, which can affect its binding affinity to specific receptors or enzymes . This interaction can lead to various biological effects, depending on the target and the context of its use.
相似化合物的比较
1-(3-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Similar in structure but lacks the cyclopentanecarbonitrile moiety.
Trifluoromethylphenylacetonitrile: Contains a similar trifluoromethyl group but with different substituents.
Trifluoromethylcyclopentane: Similar cyclopentane ring but without the phenyl and nitrile groups.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the cyclopentanecarbonitrile structure, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N/c14-13(15,16)11-5-3-4-10(8-11)12(9-17)6-1-2-7-12/h3-5,8H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWAFEUEQXZITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-Methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B7836293.png)







![2-(tert-Butyl)benzo[d]oxazol-6-amine](/img/structure/B7836343.png)





